2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid
CAS No.: 862257-53-2
Cat. No.: VC21391721
Molecular Formula: C19H15NO5S
Molecular Weight: 369.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862257-53-2 |
|---|---|
| Molecular Formula | C19H15NO5S |
| Molecular Weight | 369.4g/mol |
| IUPAC Name | 2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
| Standard InChI | InChI=1S/C19H15NO5S/c1-12-3-2-4-14(9-12)20-18(23)16(26-19(20)24)10-13-5-7-15(8-6-13)25-11-17(21)22/h2-10H,11H2,1H3,(H,21,22)/b16-10- |
| Standard InChI Key | LKLQMPGWVZBHBF-YBEGLDIGSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/SC2=O |
| SMILES | CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=O |
| Canonical SMILES | CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=O |
Introduction
2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is a member of the thiazolidinedione class of compounds, characterized by a five-membered ring containing a sulfur atom and two carbonyl groups. This compound has garnered interest due to its potential pharmacological properties, particularly as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, which plays a significant role in regulating glucose and lipid metabolism as well as inflammatory responses.
Synthesis Steps:
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Starting Materials: Thiazolidinedione derivatives and substituted benzaldehyde derivatives.
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Reaction Conditions: Knoevenagel condensation under controlled conditions (e.g., temperature, solvent).
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Product Formation: The reaction yields the desired thiazolidinedione derivative with a specific structural configuration.
Biological Activities
Thiazolidinediones, including this compound, are known for their diverse biological activities. They are primarily investigated for their therapeutic effects in conditions such as diabetes and obesity due to their action on PPARγ.
Biological Activity Table:
| Compound Class | Biological Activity | Relevance |
|---|---|---|
| Thiazolidinediones | PPARγ agonists | Diabetes, Obesity |
| Anti-inflammatory effects | Metabolic disorders |
Analytical Techniques
To confirm the structural integrity and purity of 2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid, analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed.
Analytical Techniques Table:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation |
| Mass Spectrometry | Purity assessment |
Therapeutic Applications Table:
| Application | Compound Role |
|---|---|
| Diabetes Management | PPARγ agonist |
| Obesity Treatment | Metabolic regulator |
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